molecular formula C7H11N3O3 B3329158 Fpc5GG9hdk CAS No. 55559-70-1

Fpc5GG9hdk

Cat. No.: B3329158
CAS No.: 55559-70-1
M. Wt: 185.18 g/mol
InChI Key: LTTDCEYZEHQDGW-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fpc5GG9hdk involves the reaction of cytosine with (S)-2,3-dihydroxypropylamine under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 50-70°C. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Fpc5GG9hdk undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytosine derivatives .

Scientific Research Applications

Fpc5GG9hdk has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fpc5GG9hdk involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can inhibit the activity of enzymes involved in DNA replication, leading to potential antiviral and anticancer effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific dihydroxypropyl substitution, which imparts distinct biological activities and chemical properties. This substitution enhances its potential as a therapeutic agent and its utility in various scientific research applications .

Properties

IUPAC Name

4-amino-1-[(2S)-2,3-dihydroxypropyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-6-1-2-10(7(13)9-6)3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H2,8,9,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDCEYZEHQDGW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55559-70-1
Record name (S)-N1-((2,3-Dihydroxy)propyl)cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055559701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N1-((2,3-DIHYDROXY)PROPYL)CYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPC5GG9HDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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